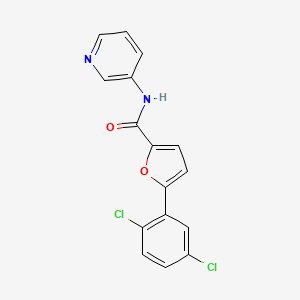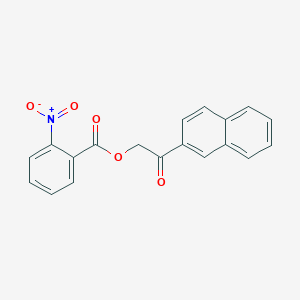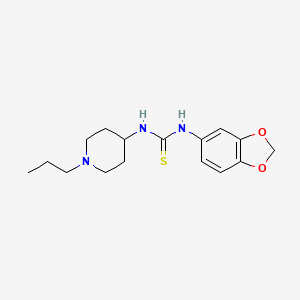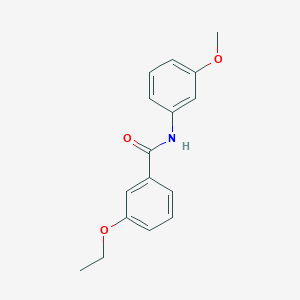
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine (FNMP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has also been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of diseases. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of various diseases. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has also been found to inhibit the activity of certain enzymes and proteins involved in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine is also stable under a range of conditions, making it suitable for use in various assays. However, the compound has certain limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine has several potential future directions for research. One of the areas of interest is the development of new derivatives of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine with improved biological activities. Another area of interest is the study of the compound's mechanism of action and its potential use in the treatment of various diseases. Further research is also needed to explore the potential toxicity and safety of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine in humans.
Conclusion:
In conclusion, 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a range of biological activities and has several advantages for lab experiments. Further research is needed to explore the full potential of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine as a therapeutic agent.
Métodos De Síntesis
1-(2-furoyl)-4-(2-naphthylmethyl)piperazine can be synthesized using a variety of methods. One of the commonly used methods involves the reaction between 2-naphthylmethylamine and 1-(2-furoyl)piperazine in the presence of a catalyst such as trifluoroacetic acid. The reaction leads to the formation of 1-(2-furoyl)-4-(2-naphthylmethyl)piperazine as a white crystalline solid with a high yield.
Propiedades
IUPAC Name |
furan-2-yl-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(19-6-3-13-24-19)22-11-9-21(10-12-22)15-16-7-8-17-4-1-2-5-18(17)14-16/h1-8,13-14H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZCGMOWOUAQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)

![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)
![4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5720478.png)
![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)